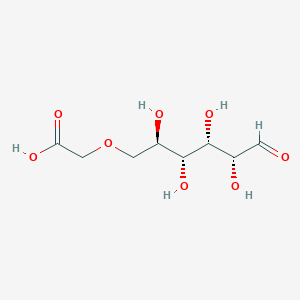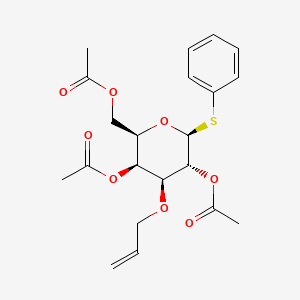
6-mono-O-carboxymethyl glucose
描述
6-mono-O-carboxymethyl glucose is a useful research compound. Its molecular formula is C8H14O8 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
6-Mono-O-carboxymethyl glucose is a derivative of glucose, which is a fundamental molecule in cellular metabolism. It primarily targets glucose receptors, such as GLUT-1 . These receptors play a crucial role in the transport of glucose across cell membranes, which is essential for energy production and other metabolic processes.
Mode of Action
The interaction of this compound with its targets involves binding to glucose receptors on the cell surface . This binding can influence the transport and metabolism of glucose within the cell.
Biochemical Pathways
This compound, as a glucose derivative, may be involved in the glycolysis pathway . Glycolysis is a fundamental biochemical pathway in which glucose is broken down to produce pyruvate, ATP, and NADH. These products are essential for various cellular processes, including energy production and the synthesis of other biomolecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For instance, the activity of glucose receptors and the efficiency of glycolysis can be affected by pH and temperature . Additionally, the presence of other glucose derivatives or competing molecules can influence the binding of this compound to its targets.
生化分析
Biochemical Properties
6-mono-O-carboxymethyl glucose plays a significant role in biochemical reactions due to its modified structure. The carboxymethyl group introduces a negative charge, which can influence the molecule’s interaction with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, altering their activity. These interactions are typically characterized by changes in binding affinity and catalytic efficiency, which can be studied using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling molecules such as protein kinase C and mitogen-activated protein kinases, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the glycolytic pathway and the pentose phosphate pathway, resulting in changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of this compound to hexokinase can inhibit its activity, reducing the phosphorylation of glucose and thereby affecting the glycolytic pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which can be monitored using in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve cell function. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the glycolytic pathway and the pentose phosphate pathway. It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing their activity and thereby affecting the overall metabolic flux. Additionally, this compound can alter the levels of key metabolites, such as glucose-6-phosphate and ribose-5-phosphate, which are essential for cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, glucose transporters such as GLUT1 and GLUT4 can facilitate the uptake of this compound into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the cytoplasm, mitochondria, or nucleus, where it exerts its biological effects. The localization of this compound can influence its activity and function, making it an important factor in its biochemical analysis .
属性
IUPAC Name |
2-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-1-4(10)7(14)8(15)5(11)2-16-3-6(12)13/h1,4-5,7-8,10-11,14-15H,2-3H2,(H,12,13)/t4-,5+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWYFDIGHVYICN-LRSZDJBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)







![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)

